N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzamide
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Overview
Description
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
The compound, also known as N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its target enzymes by forming specific interactions with different target receptors . For instance, in the case of anticancer activity, the compound has been found to induce apoptosis through dual inhibition of PARP-1 and EGFR targets . This results in upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. In the context of its anticancer activity, the compound’s action on PARP-1 and EGFR targets leads to the induction of apoptosis, a form of programmed cell death . This involves the upregulation of pro-apoptotic genes (P53, Bax, caspase-3, caspase-8, and caspase-9) and the downregulation of the anti-apoptotic gene Bcl2 .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which could provide insights into the ADME properties of the compound.
Result of Action
The result of the compound’s action is the modulation of cellular processes, leading to therapeutic effects. For example, in the context of its anticancer activity, the compound induces apoptosis in cancer cells, leading to their death . This is achieved through the upregulation of pro-apoptotic genes and the downregulation of an anti-apoptotic gene .
Preparation Methods
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzamide typically involves a multi-step process. One efficient methodology includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[3,2-b][1,2,4]triazole compounds with excellent efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ClCH2COOH, AcONa, and AcOH . The reaction conditions often involve refluxing the mixture for a specific duration to achieve the desired product. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral agent . The unique structure of the thiazolo[3,2-b][1,2,4]triazole core allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzamide can be compared with other similar compounds, such as N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide and 2-fluoro-N-[2-(2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide . These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential as a versatile pharmacological agent.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-13-6-8-14(9-7-13)19(26)22-11-10-15-12-27-20-23-18(24-25(15)20)16-4-2-3-5-17(16)21/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXBQYAXIFZQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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